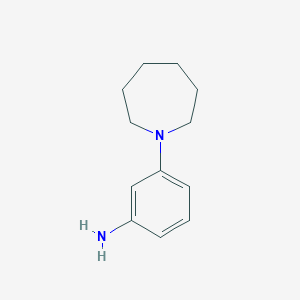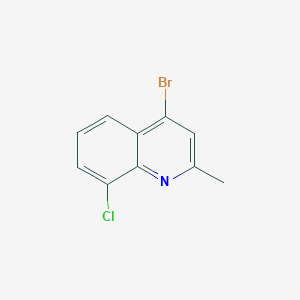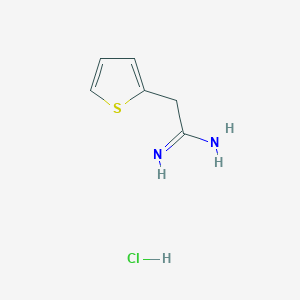
2-(2-Thienyl)ethanimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 2-(2-Thienyl)ethanimidamide hydrochloride is 1S/C6H8N2S.ClH/c7-6(8)4-5-2-1-3-9-5;/h1-4H,7-8H2;1H and the InChI key is DIPCWZXORUATHI-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
2-(2-Thienyl)ethanimidamide hydrochloride is a powder at room temperature . It has a molecular weight of 176.67 . More detailed physical and chemical properties may be available from the supplier or in the material safety data sheet (MSDS).Aplicaciones Científicas De Investigación
Metabolic Pathways
A study by Gordon, McCarthy, & Chang (1987) discovered a novel metabolite, 2-(2-thienyl)propionic acid, formed in vivo from 2-(2-thienyl)allylamine hydrochloride. The formation involves the loss of the amine moiety followed by the reduction of the olefinic group.
Antimicrobial Applications
- Demirayak, Mohsen, & Güven (2002) synthesized some 2-aryl-4,5-dithienylimidazoles, exhibiting appreciable antimicrobial activities.
- Chandrasekaran & Nagarajan (2005) developed 2-amino-6-aryl-4-(2-thienyl)pyrimidines with significant antibacterial activity against gram-positive organisms.
- Santo et al. (1997) focused on the antifungal activities of thienyl and 1H-pyrrolyl derivatives of 1-aryl-2-(1H-imidazol-1-yl)ethane, finding notable efficacy against certain fungi.
Synthesis and Characterization
- Mutlu & Irez (2008) synthesized and characterized new tridentate iminooxime ligands, including derivatives of 2-(2-thienyl)(1,2,3,4-tetrahydroquinazolin-2-yl)methane.
- Barthes et al. (2015) developed environment-sensitive fluorescent dyes bonded to the C-5 position of deoxyuridine for DNA research, including 2-thienyl derivatives.
Corrosion Inhibition
- Walter & Cooke (1997) studied 2-(Decylthio)ethanamine hydrochloride for its corrosion inhibition properties in cooling water systems.
- Bentiss, Lebrini, & Lagrenée (2005) investigated the corrosion inhibition of mild steel using 2,5-bis(n-thienyl)-1,3,4-thiadiazoles.
Solar Cell Applications
Kalle et al. (2022) researched the use of 2-(2-thienyl)perimidines in light-harvesting iridium(III) complexes for dye-sensitized solar cells, demonstrating panchromatic absorption up to 1000 nm.
Propiedades
IUPAC Name |
2-thiophen-2-ylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLBDBXGRIKBMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)ethanimidamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)
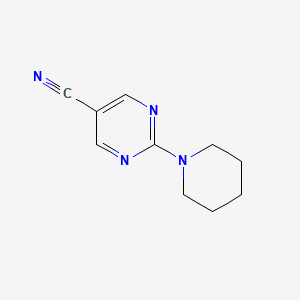
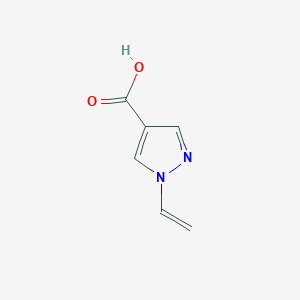
![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)
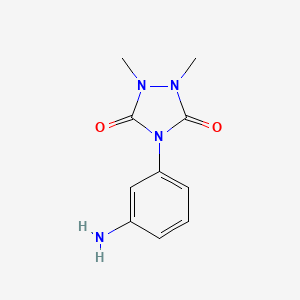
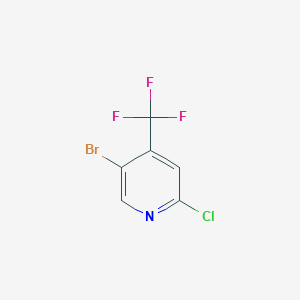
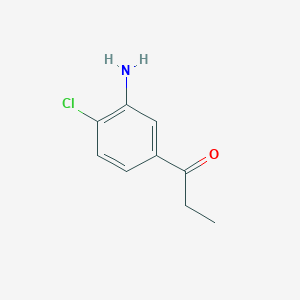
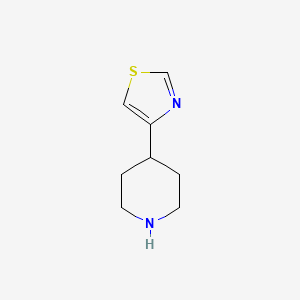
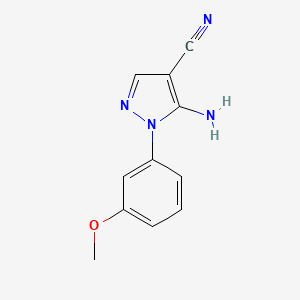
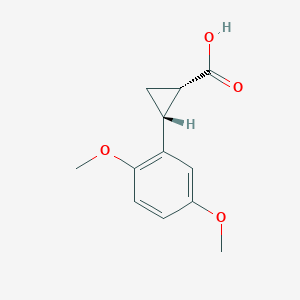
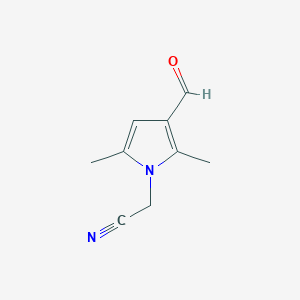
![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)
